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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B1520039 Get Quote

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-2H-indazole (CAS 1159511-89-3)

Executive Summary
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a

"privileged scaffold" due to its prevalence in a wide array of biologically active compounds and

FDA-approved drugs.[1][2][3] These nitrogen-containing heterocycles are critical building

blocks in the development of therapeutics for oncology, inflammation, and neurodegenerative

diseases.[4] This guide focuses on a specific, functionalized derivative: 5-Bromo-2,4-dimethyl-
2H-indazole (CAS No. 1159511-89-3).

This molecule is not merely an inert scaffold but a highly versatile intermediate. The strategic

placement of its substituents—a bromine atom at the C5 position, a methyl group on the

benzene ring at C4, and a methyl group on the pyrazole nitrogen at N2—offers a trifecta of

synthetic handles for molecular elaboration. The C5-bromo group is particularly significant,

serving as a prime site for transition-metal-catalyzed cross-coupling reactions, thereby enabling

the rapid diversification of the indazole core. This guide provides a comprehensive overview of

its properties, a proposed synthetic strategy rooted in established chemical principles, its

reactivity profile, and its applications for researchers and drug development professionals.

Core Molecular Profile
The fundamental characteristics of 5-Bromo-2,4-dimethyl-2H-indazole are summarized

below. This data, compiled from chemical supplier and database information, provides the
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foundational knowledge for its use in a laboratory setting.[5][6][7]

Chemical Structure
Caption: Figure 1: 2D Structure of 5-Bromo-2,4-dimethyl-2H-indazole.

Physicochemical and Spectroscopic Data
Property Value Source

CAS Number 1159511-89-3 [5][6]

Molecular Formula C₉H₉BrN₂ [5]

Molecular Weight 225.09 g/mol [5]

Monoisotopic Mass 223.9949 Da [7]

Appearance Light yellow crystalline solid [5]

Purity
≥ 95% (as determined by

HPLC)
[5]

Boiling Point
337.2 ± 22.0 °C (Predicted at

760 mmHg)
[6]

XlogP (Predicted) 2.6 [7]

Storage Conditions
Store at 0-8°C, protected from

light
[5]

Synthesis and Mechanistic Considerations
While specific synthetic procedures for 5-Bromo-2,4-dimethyl-2H-indazole are not extensively

published in peer-reviewed literature, a robust and logical pathway can be devised based on

well-established methodologies for the regioselective N-alkylation of indazoles.[8] The

thermodynamically more stable 1H-indazole tautomer is typically the major product in primary

synthesis, but subsequent alkylation can be directed to the N2 position.[1]

The most logical approach involves the selective N2-methylation of a pre-existing indazole

core, 5-bromo-4-methyl-1H-indazole. This strategy offers superior control over isomer
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formation compared to constructing the ring system from acyclic precursors where multiple

isomers could form.

Causality of the Synthetic Choice:

Regiocontrol: Directing alkylation to the N2 position of an existing indazole is a known

challenge, but conditions can be optimized. The choice of base, solvent, and methylating

agent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for

generating the indazolide anion.

Reaction Pathway: The reaction proceeds via an SN2 mechanism. The indazolide anion,

formed by deprotonation of the N1-proton, acts as the nucleophile, attacking the electrophilic

methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate). The solvent

choice, typically a polar aprotic solvent like DMF or THF, facilitates this type of reaction by

solvating the cation without interfering with the nucleophile.

5-Bromo-4-methyl-1H-indazole
(Starting Material)

1. Base (e.g., NaH)
2. Methylating Agent (e.g., CH3I)

Solvent (e.g., DMF)

Reaction Setup

Indazolide Anion
(Deprotonated Intermediate)

Deprotonation

5-Bromo-2,4-dimethyl-2H-indazole
(Target Product)

N2-Alkylation (SN2)
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Caption: Figure 2: Proposed N-Alkylation Synthesis Workflow.

Proposed Synthetic Protocol: N2-Methylation
This protocol is a representative, field-proven methodology adapted for this specific target. It is

designed to be self-validating through clear checkpoints and analytical verification steps.

4.1 Materials and Equipment

Reagents: 5-bromo-4-methyl-1H-indazole, Sodium hydride (60% dispersion in mineral oil),

Methyl iodide (CH₃I), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated

aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine),

Anhydrous magnesium sulfate (MgSO₄).

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice

bath, rotary evaporator, silica gel for column chromatography.

4.2 Step-by-Step Procedure

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-4-

methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2

eq) portion-wise. Causality: Adding the strong base slowly at a low temperature controls the

exothermic reaction and hydrogen gas evolution, preventing runaway reactions. Stir the

resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide

anion.

Methylation: Add methyl iodide (1.2-1.5 eq) dropwise via a syringe or dropping funnel,

maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to

warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates

complete consumption of the starting material.

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃

solution at 0 °C. Causality: This step neutralizes any remaining base and destroys excess
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methyl iodide. Transfer the mixture to a separatory funnel and extract three times with ethyl

acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure. The resulting crude product will be a mixture of N1

and N2 isomers. Purify this mixture using silica gel column chromatography, typically with a

hexane/ethyl acetate gradient, to isolate the desired 5-Bromo-2,4-dimethyl-2H-indazole.

The N2-isomer is generally more nonpolar and will elute first.

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR,

and Mass Spectrometry. Purity should be further assessed by HPLC.

Chemical Reactivity and Synthetic Utility
The primary value of 5-Bromo-2,4-dimethyl-2H-indazole lies in its capacity as a versatile

building block. The C5-bromo substituent is a key functional handle for constructing more

complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[9]

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, yielding

biaryl structures common in kinase inhibitors.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse

side chains crucial for modulating solubility and biological target affinity.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing

linear extensions to the molecular scaffold.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

This reactivity profile allows for the systematic exploration of the chemical space around the

indazole core, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
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Caption: Figure 3: Synthetic Utility via Cross-Coupling Reactions.

Applications in Research and Development
The utility of this compound spans multiple scientific domains.

Pharmaceutical Development: As a key intermediate, it serves as a starting point for

synthesizing libraries of novel compounds for high-throughput screening.[5] The indazole

core is present in numerous kinase inhibitors, and this specific building block is well-suited

for developing new anti-cancer agents.[1][3] Its structure may also be relevant for anti-

inflammatory and neurological drug discovery programs.[4][5]

Materials Science: The rigid, aromatic structure of the indazole core, combined with the

potential for electronic modification via the bromo-substituent, makes it an attractive

candidate for research into novel organic electronic materials for sensors and light-emitting

devices.[5]

Agricultural Chemistry: The compound can be used in the formulation of next-generation

agrochemicals, contributing to the development of crop protection products with enhanced

efficacy against pests and diseases.[5][10]

Safety and Handling
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While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available,

data from closely related bromo-indazole derivatives provides a strong basis for hazard

assessment.[11][12][13]

Hazard Classification (Anticipated):

Harmful if swallowed (Acute Toxicity, Oral, Category 4).[11][12]

Causes skin irritation (Category 2).[11][12]

Causes serious eye irritation (Category 2A).[11][12]

May cause respiratory irritation (STOT SE, Category 3).[11][12]

Handling Precautions:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side

shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

Wash hands thoroughly after handling.

Conclusion
5-Bromo-2,4-dimethyl-2H-indazole is a strategically designed chemical intermediate of

significant value to the scientific research community. Its stable, functionalized core provides a

reliable platform for synthetic diversification. The presence of the C5-bromo group, in particular,

unlocks access to a vast chemical space through modern cross-coupling chemistry. For

researchers in drug discovery, materials science, and agrochemistry, this compound represents

not just a molecule, but a gateway to innovation and the development of novel, high-value

chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1520039?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

